Fluorescent Thiol Probe

Thiol detection Fluorescence turn-on ratio Bioimaging

Standard thiol probes suffer from low turn-on ratios (<15-fold) or short emission wavelengths (<550 nm), causing poor signal-to-noise in complex biological matrices. ThioFluor 623 solves this with: • 60- to 120-fold turn-on ratio (ΦF 0.0008 → high fluorescence) • Red emission at 623 nm for multiplexing with DAPI/GFP • Cell-permeable, wash-free live-cell imaging (3T3, HEK293) • Homogenous HTS-ready format (96/384-well, Z′-factor compatible) Supplied as lyophilized solid for immediate use in thiol detection assays.

Molecular Formula C31H30N6O10S
Molecular Weight 678.7 g/mol
Cat. No. B12437597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent Thiol Probe
Molecular FormulaC31H30N6O10S
Molecular Weight678.7 g/mol
Structural Identifiers
SMILESCC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C
InChIInChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3
InChIKeyCDPMXQUCTGVMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ThioFluor 623 – Identity and Procurement


The compound designated 'Fluorescent Thiol Probe' (CAS 1004324‑99‑5, synonym ThioFluor 623) is a red‑emissive, turn‑on fluorogenic probe engineered for the selective detection and bioimaging of biological thiols. It belongs to the class of 2,4‑dinitrobenzenesulfonyl‑protected donor‑acceptor fluorophores. In its protected state the probe is essentially non‑fluorescent (ΦF = 0.0008); upon thiol‑mediated cleavage of the sulfonyl group, a red‑emitting fluorophore (λex = 563 nm, λem = 623 nm) is liberated, producing a 60‑ to 120‑fold fluorescence enhancement [1].

Fluorogenic turn-on probe for selective thiol detection
Red emission for low-autofluorescence bioimaging
Cell-permeable for live-cell imaging without washes
Reported fluorescence turn-on for sensitive thiol detection

Why Generic Thiol Probe Substitution Fails


Although numerous fluorescent thiol probes share a 'turn‑on' mechanism, their performance parameters span orders of magnitude. Turn‑on ratios range from ~14‑fold (monobromobimane) [1] to >400‑fold (coumarin cis‑acrylate probes) , emission maxima shift from 465 nm to >620 nm, and selectivity profiles against biological nucleophiles differ markedly. Simply substituting one thiol‑reactive fluorophore for another without matching the required signal‑to‑background ratio, spectral window, or interference tolerance can lead to failed assays, misinterpreted redox states, or undetectable signals in complex biological matrices. The following evidence sections provide the quantitative basis for product‑specific differentiation.

Turn-On Ratio Mismatch

Probes with lower fluorescence enhancement may fail to detect low-abundance thiols, reducing assay sensitivity.

Spectral Interference

Blue/green-emitting thiol probes (emission

Selectivity Divergence

Maleimide-based probes can cross-react with amine nucleophiles, introducing artifacts in complex biological samples.

Quantitative Differentiation Evidence


Fluorescence Turn-On Ratio vs. Bimane Probes

ThioFluor 623 exhibits a 60‑ to 120‑fold fluorescence increase upon reaction with thiols (cysteine, glutathione, dithiothreitol) in aqueous HEPES buffer at pH 7.4 [1]. In contrast, the widely used bimane probe monobromobimane (mBBr) yields approximately a 14‑fold fluorescence enhancement upon thiol conjugation [2]. The ~4‑ to 8‑fold higher turn‑on ratio translates directly into lower limits of detection and greater assay sensitivity when background autofluorescence is problematic.

Turn-On Ratio
Cross-study comparable
60–120× vs ~14× (mBBr)
Supports sensitive low-abundance thiol detection
Data in HEPES buffer vs erythrocyte labeling
Thiol detection Fluorescence turn-on ratio Bioimaging Assay sensitivity

Selectivity vs. Maleimide-Based Probes

At 100 µM analyte concentration, ThioFluor 623 (10 µM) produced 60‑ to 120‑fold fluorescence enhancement exclusively with thiols (Cys, GSH, DTT), while showing no significant increase above blank with primary amines (lysine), reactive oxygen species (H₂O₂, tert‑butyl hydroperoxide, NaOCl), reducing agents (ascorbic acid), or hydrolytic enzymes (porcine liver esterase) [1]. Maleimide‑based probes (e.g., ThioGlo series) can exhibit cross‑reactivity with amine nucleophiles under alkaline conditions, a known limitation that can compromise specificity in complex protein samples.

Selectivity Profile
Class-level inference
Thiol-exclusive vs Amine-reactive probes
Thiol-exclusive signal reduces assay artifacts
Verify in complex matrices; class-level inference
Thiol selectivity Interference resistance Amine nucleophiles Reactive oxygen species

Red-Shifted Emission vs. Blue/Green Fluorophores

ThioFluor 623 emits at 623 nm, placing it in the red region of the visible spectrum [1]. Commonly used thiol probes operate at significantly shorter wavelengths: monobromobimane at ~478 nm [2], ThioGlo‑1 at 513 nm [3], and coumarin‑based Thiol Fluorescent Probe IV at 465 nm . Red‑shifted emission reduces spectral overlap with cellular autofluorescence (predominantly < 550 nm) and improves photon penetration depth, making ThioFluor 623 more suitable for intact tissue and live‑animal imaging applications.

Emission Wavelength
Cross-study comparable
623 nm
Enables multiplexed imaging with blue/green labels
Compatible with 561 nm excitation lasers
Red emission Bioimaging Low autofluorescence Deep tissue penetration

Live-Cell Permeability and Wash-Free Imaging

ThioFluor 623 readily permeates intact 3T3 fibroblast membranes and produces bright intracellular fluorescence upon thiol reaction within 10 min of incubation at 37 °C, without the need for permeabilization or post‑labeling washes [1]. In contrast, widely used post‑fixation thiol labels such as 5‑iodoacetamidofluorescein (5‑IAF) require cell fixation and permeabilization steps, limiting their utility to endpoint assays. Even among cell‑permeable probes, monochlorobimane (mBCl) staining can require 30–60 min incubation and enzymatic catalysis by glutathione‑S‑transferase for optimal signal .

Live-Cell Labeling
Class-level inference
Intracellular staining in 10 min at 37 °C; wash-free protocol vs 5-IAF fixation and mBCl 30–60 min incubation
Supports real-time thiol tracking in live cells
Optimize incubation time per cell type
Cell permeability Live-cell imaging No-wash protocol Flow cytometry

Optimal Application Scenarios


Live-Cell Microscopy of Redox Dynamics

The combination of red emission (623 nm), cell permeability, and 60‑ to 120‑fold fluorescence turn‑on makes ThioFluor 623 the probe of choice for time‑lapse, wash‑free imaging of intracellular thiol fluctuations in live 3T3 fibroblasts or HEK293 cells. Its low background (ΦF = 0.0008 before reaction) eliminates the need for serum‑starved media changes during imaging [1].

High-Throughput Screening for Thiol Modulators

With a turn‑on ratio exceeding 100‑fold and exclusive thiol selectivity against amines, ROS, and reducing agents, ThioFluor 623 provides a robust, homogenous assay format suitable for 96‑/384‑well plate readers. The signal window (60‑ to 120‑fold) meets the Z′‑factor requirements for HTS, whereas probes with ≤14‑fold turn‑on (monobromobimane) may not achieve acceptable assay quality metrics [1].

Enzymatic Assays for Thioesterases and Reductases

The probe’s ability to detect free thiol release in real time under physiological pH makes it applicable to coupled enzyme assays where thiol‑containing products are generated. Unlike Ellman’s reagent (absorbance‑based), ThioFluor 623 enables fluorescence‑based kinetic reads with 60‑ to 120‑fold signal amplification, improving sensitivity for low‑activity enzyme variants [1].

Multiplexed Thiol Imaging in Co-Culture Models

Because ThioFluor 623 emits at 623 nm, it can be combined with blue‑ or green‑emitting probes (e.g., DAPI, GFP, or coumarin‑based indicators) for simultaneous detection of thiols alongside other cellular parameters such as nuclear morphology or protein expression, avoiding spectral crosstalk that plagues probes emitting below 550 nm [1].

Application
Selection Property
Validation Focus
Live-cell thiol imaging
Red emission & cell permeability
Wash-free time-lapse protocols
Thiol modulator screening
High fluorescence enhancement & selectivity
Homogeneous assay suitability
Enzymatic thiol-release assays
Real-time thiol detection
Sensitivity for low-activity enzymes
Multiplexed thiol imaging
Red emission profile
Spectral compatibility with blue/green labels
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